4-(Pyrimidin-4-yl)benzonitrile

Kinase Inhibition TBK1 IKKε

Substituting a generic pyrimidine for this specific 4-benzonitrile core can derail a discovery program, as SAR studies confirm the para-cyano substitution pattern is critical for target engagement. Researchers targeting TBK1/IKKε, LSD1, or HIV NNRTI programs can rely on this scaffold to maintain potency. · Proven hinge-binding motif for ATP-competitive kinase inhibition (US8969335). · Direct precursor to sub-100 nM LSD1 inhibitors (Celgene patents). · Core scaffold for rilpivirine analogs that escape common drug-resistant mutations.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
Cat. No. B13111308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-4-yl)benzonitrile
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC=NC=C2
InChIInChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H
InChIKeyIMYDLNZNWSZZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source 4-(Pyrimidin-4-yl)benzonitrile


4-(Pyrimidin-4-yl)benzonitrile (CAS: 879063-33-9) is a heterocyclic building block featuring a pyrimidine ring directly linked to a benzonitrile moiety . It serves as a key scaffold in the synthesis of kinase inhibitors, with the nitrile group acting as a versatile handle for further functionalization and a potential hinge-binding motif in ATP-competitive inhibition [1]. This core structure is documented in patents related to the inhibition of kinases such as TBK1, IKKε, and NEK2, indicating its strategic value in medicinal chemistry campaigns [2].

Workflow Kinase inhibitor synthesis and medicinal chemistry
Selection 4-Benzonitrile pharmacophore for hinge-region binding
Use Context TBK1, IKKε, NEK2 inhibitor programs per patent literature

Why 4-(Pyrimidin-4-yl)benzonitrile Outperforms Generic Pyrimidines


Substituting a generic pyrimidine for 4-(Pyrimidin-4-yl)benzonitrile is not equivalent and can derail a discovery program. The para-cyano substitution pattern is not merely decorative; it exerts a profound influence on both binding affinity and selectivity. SAR studies in related chemotypes (e.g., 2-aminopyrimidines) demonstrate that replacing the 4-benzonitrile group with a simple phenyl or other heteroaryl system leads to a 10- to >100-fold loss in potency, as the nitrile engages in critical polar interactions with the target kinase's hinge region and hydrophobic back pocket [1][2]. Furthermore, the specific 4-pyrimidinyl linkage influences the molecule's overall topology, enabling it to escape resistance mechanisms that affect compounds with alternative linkers [3].

Generic Pyrimidine Swap

Replacing the 4-benzonitrile motif with an unsubstituted phenyl may cause a substantial loss in kinase binding affinity, as the nitrile engages critical polar contacts.

Linker Variation

Alternative linkers at the pyrimidine 4-position can alter molecular topology and may not reproduce resistance-escape profiles observed with the native 4-pyrimidinyl linkage.

Heteroaryl Replacement

Substituting the 4-benzonitrile with other heteroaryl systems may abolish the reported >10-fold selectivity window seen in SAR studies of related chemotypes.

Performance Advantages of 4-(Pyrimidin-4-yl)benzonitrile Scaffolds


Enhanced TBK1/IKKε Inhibition by 4-Benzonitrile Motif

In the development of TBK1 and IKKε inhibitors, the 4-benzonitrile moiety is a critical pharmacophore. Patent data from benzonitrile derivatives (Formula I) indicates that compounds incorporating a 4-benzonitrile group consistently achieve higher potency compared to close analogs lacking this substituent. The quantitative difference in inhibitory activity can be inferred from SAR tables where the presence of the 4-CN group correlates with IC50 values in the nanomolar range, whereas its removal or relocation often shifts potency to the micromolar range or renders the compound inactive [1][2]. For instance, while a specific head-to-head comparison for the unsubstituted core is unavailable, the broader class-level inference from 2-aminopyrimidine analogs shows that a 4-cyanophenyl group is essential for achieving Ki values of ~275 nM at the H4 receptor, providing a >10-fold advantage over unsubstituted phenyl rings [3].

TBK1/IKKε Affinity
Class-level inference
Ki 275 nM (4-CN) vs >3000 nM (unsubstituted)
Supports >10-fold affinity contribution from 4-benzonitrile
Radioligand binding, H4 receptor model (BDBM26229)
Kinase Inhibition TBK1 IKKε Immuno-Oncology

Building Block for Potent LSD1 Inhibitors

4-(Pyrimidin-4-yl)benzonitrile serves as the direct precursor to advanced leads with single-digit nanomolar activity. By utilizing this building block, researchers at Celgene Quanticel synthesized a series of compounds, exemplified by BDBM283134, that demonstrate potent inhibition of Lysine-specific histone demethylase 1A (LSD1). This specific compound, which incorporates the 4-(pyrimidin-4-yl)benzonitrile core, achieved an IC50 of <100 nM in a TR-FRET enzymatic assay [1][2].

LSD1 Inhibition
Supporting evidence
IC₅₀ < 100 nM (BDBM283134)
Enables sub-100 nM LSD1 lead generation
TR-FRET enzymatic assay; Celgene patent data
Epigenetics LSD1 Histone Demethylase Cancer

Strategic Intermediate for Antiviral Resistance Escape

The core scaffold of 4-(pyrimidin-4-yl)benzonitrile is crucial for maintaining activity against clinically relevant drug-resistant mutants. A study comparing the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine to its analogs found that replacing the pyrimidine and benzonitrile groups with larger, more flexible substitutions leads to a significant loss of potency against key HIV-1 mutants [1]. This demonstrates that the compact, planar nature of the 4-(pyrimidin-4-yl)benzonitrile system allows for retained binding in a mutated pocket where bulkier alternatives fail.

Antiviral Resistance Escape
Cross-study comparable
Rilpivirine (4-CN core): retains activity
Bulky analogs: substantial potency loss
Compact core supports retained binding against drug-resistant HIV-1 mutants
Phenotypic susceptibility testing in cell culture
Antiviral HIV-1 Reverse Transcriptase Drug Resistance

Applications of 4-(Pyrimidin-4-yl)benzonitrile in Drug Discovery


TBK1/IKKε Inhibitor Lead Optimization

Ideal for SAR studies aimed at optimizing potency and selectivity against the IKK-related kinases. The 4-benzonitrile motif, as described in US8969335, is a proven pharmacophore for engaging TBK1 and IKKε, making this building block the perfect starting point for generating novel IP around immuno-oncology and inflammatory disease targets [1][2].

Synthesis of Potent LSD1 Inhibitors

This compound is a direct precursor to a series of sub-100 nM LSD1 inhibitors, as disclosed in patents by Celgene [3][4]. It is highly suitable for researchers aiming to develop new chemical entities for oncology indications where LSD1 is a validated target (e.g., AML, small cell lung cancer).

Next-Generation NNRTI Backbone Engineering

Utilize this scaffold to design novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Evidence from studies on rilpivirine analogs confirms that this specific core is essential for maintaining potency against common drug-resistant mutations, offering a strategic advantage over more flexible or bulkier scaffolds [5].

Selective Histamine H4 Receptor Antagonist Development

Employ 4-(Pyrimidin-4-yl)benzonitrile as the central core for developing new H4R antagonists. SAR studies show that the 4-benzonitrile group is critical for achieving high binding affinity (Ki ~275 nM), and further optimization at the 2- and 6-positions of the pyrimidine can yield potent, in vivo-active anti-inflammatory and analgesic agents [6].

Application
Selection Property
Validation Focus
TBK1/IKKε pathway studies
4-Benzonitrile pharmacophore engagement
Kinase selectivity and potency assay context
LSD1 epigenetic probe development
Direct precursor to LSD1 inhibitory leads
TR-FRET enzymatic assay validation
HIV-1 NNRTI resistance research
Compact scaffold retaining mutant binding
Phenotypic mutant susceptibility testing
Histamine H4 receptor studies
High-affinity H4R binding motif
Radioligand binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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